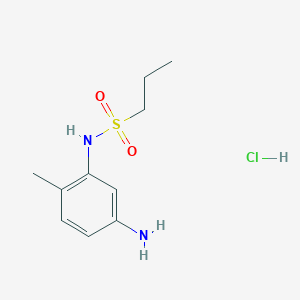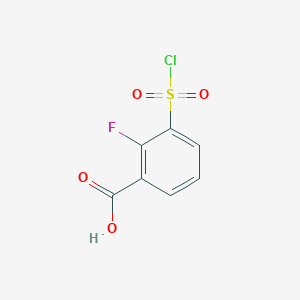
3-(Chlorosulfonyl)-2-fluorobenzoic acid
Overview
Description
3-(Chlorosulfonyl)-2-fluorobenzoic acid is an organic compound with the molecular formula C7H4ClFO4S It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorosulfonyl group (-SO2Cl) and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorosulfonyl)-2-fluorobenzoic acid typically involves the chlorosulfonation of 2-fluorobenzoic acid. The reaction is carried out by treating 2-fluorobenzoic acid with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:
Chlorosulfonation: 2-fluorobenzoic acid is reacted with chlorosulfonic acid at a temperature range of 0-5°C. The reaction mixture is stirred for several hours to ensure complete conversion.
Workup: The reaction mixture is then quenched with ice-cold water, and the resulting precipitate is filtered and washed with water to obtain the crude product.
Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or acetone, to yield pure this compound.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions and larger-scale equipment. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Chlorosulfonyl)-2-fluorobenzoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Reduction: The chlorosulfonyl group can be reduced to a sulfonyl group (-SO2H) using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The compound can undergo oxidation reactions to form sulfonic acid derivatives using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are used under mild to moderate conditions (room temperature to 50°C) in the presence of a base like triethylamine (Et3N).
Reduction: Reducing agents like LiAlH4 or NaBH4 are used in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether at low temperatures (-78°C to 0°C).
Oxidation: Oxidizing agents like H2O2 or KMnO4 are used in aqueous or organic solvents at room temperature to 50°C.
Major Products Formed
Sulfonamide Derivatives: Formed by nucleophilic substitution with amines.
Sulfonate Ester Derivatives: Formed by nucleophilic substitution with alcohols.
Sulfonate Thioester Derivatives: Formed by nucleophilic substitution with thiols.
Sulfonic Acid Derivatives: Formed by oxidation reactions.
Scientific Research Applications
3-(Chlorosulfonyl)-2-fluorobenzoic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Pharmaceuticals: The compound is used in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs) due to its reactivity and functional group compatibility.
Materials Science: It is used in the preparation of functional materials, such as polymers and coatings, due to its ability to introduce sulfonyl and fluorine functionalities.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor ligands, as the sulfonyl and fluorine groups can interact with biological targets.
Mechanism of Action
The mechanism of action of 3-(Chlorosulfonyl)-2-fluorobenzoic acid depends on its chemical reactivity and the specific application
Nucleophilic Attack: The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack by various nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Electrophilic Substitution: The fluorine atom on the benzene ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Hydrogen Bonding: The sulfonyl and fluorine groups can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
3-(Chlorosulfonyl)-2-fluorobenzoic acid can be compared with other similar compounds, such as:
3-(Chlorosulfonyl)benzoic acid: Lacks the fluorine atom, making it less reactive in certain nucleophilic substitution reactions.
2-Fluorobenzoic acid: Lacks the chlorosulfonyl group, making it less versatile in synthetic applications.
3-(Chlorosulfonyl)-4-fluorobenzoic acid: Has the fluorine atom in a different position, leading to different reactivity and selectivity in chemical reactions.
The presence of both the chlorosulfonyl and fluorine groups in this compound makes it unique and highly versatile for various applications in organic synthesis, pharmaceuticals, and materials science.
Properties
IUPAC Name |
3-chlorosulfonyl-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO4S/c8-14(12,13)5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXPMHNYFDAEJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)Cl)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909327-45-2 | |
| Record name | 3-(chlorosulfonyl)-2-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


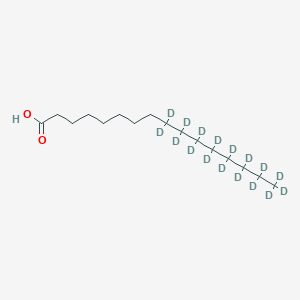
![3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride](/img/structure/B1433457.png)




![2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1433466.png)
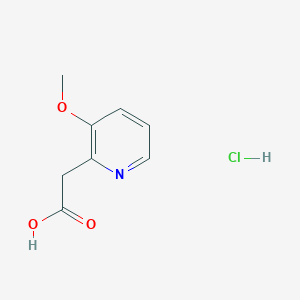
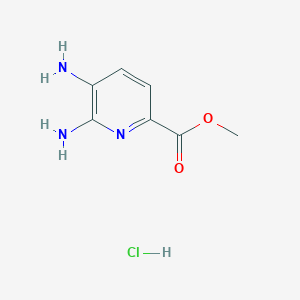
![3,4,6,7,8,9-hexahydro-2H-pyrimido[1,2-a]pyrimidine;2-(9-oxoxanthen-2-yl)propanoic acid](/img/structure/B1433473.png)
![Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1433474.png)


